molecular formula C11H14N2 B1452158 N-Methyl-(1-methyl-1H-indol-7-YL)methylamine CAS No. 709649-75-2

N-Methyl-(1-methyl-1H-indol-7-YL)methylamine

Cat. No. B1452158
M. Wt: 174.24 g/mol
InChI Key: JERMRTDADLXHSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-Methyl-(1-methyl-1H-indol-7-YL)methylamine” is a unique chemical compound with the empirical formula C11H14N2 . It has a molecular weight of 174.24 . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “N-Methyl-(1-methyl-1H-indol-7-YL)methylamine” can be represented by the SMILES string CNCc1cccc2ccn(C)c12 . This indicates that the molecule consists of a methyl group (CH3) attached to a nitrogen atom, which is further connected to an indole ring .

Scientific Research Applications

Cholinesterase and Monoamine Oxidase Inhibition

N-Methyl-(1-methyl-1H-indol-7-YL)methylamine has been explored for its potential in inhibiting cholinesterase and monoamine oxidase enzymes. A compound closely related to this, identified as MBA236, has demonstrated dual inhibition of these enzymes, suggesting potential applications in the treatment of diseases related to these enzymatic pathways, such as Alzheimer’s or Parkinson’s disease (Bautista-Aguilera et al., 2014).

Antileishmanial Activity

The compound has been studied for its antileishmanial properties. N-(1-methyl-1H-indol-3-yl)methyleneamines and 3,3-diaryl-4-(1-methyl-1H-indol-3-yl)azetidin-2-ones were synthesized and demonstrated marked improvement in anti-parasitic activity, particularly against Leishmania major, compared to existing drugs like amphotericin B (Singh et al., 2012).

Synthesis of Biologically Active Substances

N-Methyl-(1-methyl-1H-indol-7-YL)methylamine serves as a precursor in the synthesis of various biologically active substances. Different methodologies for its synthesis, like reductive amination, highlight its potential in creating substances of pharmacological interest (Kazakov, 2003).

Catalytic Reductive Amination

Recent studies have focused on the catalytic reductive amination of amines and nitroarenes, including nitriles, using sustainable C1 sources like CO2, formic acid, and (para)formaldehyde. The process is significant in the synthesis of diverse N-methylated products, suggesting the compound’s role in promoting sustainable chemical processes (Goyal et al., 2021).

Antimicrobial and Antibacterial Properties

Compounds containing N-Methyl-(1-methyl-1H-indol-7-YL)methylamine have been tested for their antibacterial activity against various bacteria strains, demonstrating promising results in combating bacterial infections (Karai et al., 2017).

Corrosion Inhibition

Research has also delved into the use of 3-amino alkylated indoles, closely related to N-Methyl-(1-methyl-1H-indol-7-YL)methylamine, as corrosion inhibitors for mild steel in acidic solutions. These compounds have shown significant inhibition efficiency, making them valuable in industrial applications where corrosion resistance is crucial (Verma et al., 2016).

Safety And Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . Therefore, users must assume responsibility to confirm product identity and/or purity .

properties

IUPAC Name

N-methyl-1-(1-methylindol-7-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-12-8-10-5-3-4-9-6-7-13(2)11(9)10/h3-7,12H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERMRTDADLXHSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC2=C1N(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652780
Record name N-Methyl-1-(1-methyl-1H-indol-7-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-(1-methyl-1H-indol-7-YL)methylamine

CAS RN

709649-75-2
Record name N-Methyl-1-(1-methyl-1H-indol-7-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-(1-methyl-1H-indol-7-YL)methylamine
Reactant of Route 2
Reactant of Route 2
N-Methyl-(1-methyl-1H-indol-7-YL)methylamine
Reactant of Route 3
Reactant of Route 3
N-Methyl-(1-methyl-1H-indol-7-YL)methylamine
Reactant of Route 4
Reactant of Route 4
N-Methyl-(1-methyl-1H-indol-7-YL)methylamine
Reactant of Route 5
Reactant of Route 5
N-Methyl-(1-methyl-1H-indol-7-YL)methylamine
Reactant of Route 6
Reactant of Route 6
N-Methyl-(1-methyl-1H-indol-7-YL)methylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.